molecular formula C9H11NO4 B14052013 Methyl 5-amino-2-hydroxy-4-methoxybenzoate

Methyl 5-amino-2-hydroxy-4-methoxybenzoate

Cat. No.: B14052013
M. Wt: 197.19 g/mol
InChI Key: RSYMCIZFLNBSBD-UHFFFAOYSA-N
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Description

Methyl 5-amino-2-hydroxy-4-methoxybenzoate is an organic compound with the molecular formula C9H11NO4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-amino-2-hydroxy-4-methoxybenzoate typically involves the esterification of 5-amino-2-hydroxy-4-methoxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-2-hydroxy-4-methoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-amino-2-hydroxy-4-methoxybenzoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 5-amino-2-hydroxy-4-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-amino-2-hydroxy-4-methoxybenzoate is unique due to its specific substitution pattern on the benzoic acid ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H11NO4

Molecular Weight

197.19 g/mol

IUPAC Name

methyl 5-amino-2-hydroxy-4-methoxybenzoate

InChI

InChI=1S/C9H11NO4/c1-13-8-4-7(11)5(3-6(8)10)9(12)14-2/h3-4,11H,10H2,1-2H3

InChI Key

RSYMCIZFLNBSBD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)O)C(=O)OC)N

Origin of Product

United States

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